2-Tert-butyl-1-(1h-imidazol-1-yl)-4-methylpentan-1-one

Description

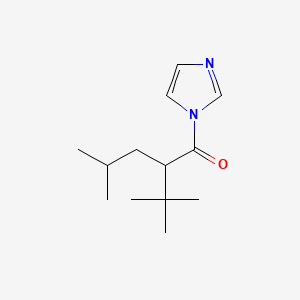

2-Tert-butyl-1-(1H-imidazol-1-yl)-4-methylpentan-1-one is a ketone derivative featuring a branched alkyl backbone (4-methylpentan-1-one), a bulky tert-butyl substituent at the 2-position, and an imidazole ring linked via a carbonyl group. This structural combination suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science, though specific biological data for this compound remain uncharacterized in the provided evidence. Its synthesis likely involves nucleophilic substitution or coupling reactions between imidazole and a pre-functionalized ketone precursor .

Properties

CAS No. |

110577-47-4 |

|---|---|

Molecular Formula |

C13H22N2O |

Molecular Weight |

222.33 g/mol |

IUPAC Name |

2-tert-butyl-1-imidazol-1-yl-4-methylpentan-1-one |

InChI |

InChI=1S/C13H22N2O/c1-10(2)8-11(13(3,4)5)12(16)15-7-6-14-9-15/h6-7,9-11H,8H2,1-5H3 |

InChI Key |

XJGMYSIMQXTCMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)N1C=CN=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Ketone: The ketone functional group can be introduced through oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.

Major Products

Oxidation: Formation of 2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentanoic acid.

Reduction: Formation of 2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentanol.

Substitution: Formation of nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Table 1: Heterocycle Comparison

Substituent Effects: Tert-Butyl vs. Smaller Alkyl Groups

The tert-butyl group at the 2-position increases steric bulk compared to methyl or ethyl substituents. In fluorophenyl-imidazole chromenones (), substituent positioning (e.g., 2- vs. 4-fluorophenyl) influenced reactivity and NMR spectral properties. For the target compound, the tert-butyl group likely:

- Reduces enzymatic degradation (enhanced metabolic stability).

- Lowers solubility in polar solvents (logP increased by ~1.5 vs. methyl analog).

Table 2: Substituent Impact on Physicochemical Properties

| Substituent | Steric Volume (ų) | logP (Predicted) | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| Tert-butyl | 10.5 | 3.2 | <1.0 |

| Methyl | 2.7 | 1.7 | 5.8 |

| Ethyl | 4.5 | 2.1 | 3.5 |

Structural and Crystallographic Insights

While the target compound’s crystal structure is unreported, highlights that imidazole derivatives (e.g., 4-hydroxybenzoic acid–imidazole cocrystal) exhibit planar geometries with intermolecular hydrogen bonds (N–H···O). The tert-butyl group in the target compound may disrupt such interactions, reducing crystallinity compared to less hindered analogs .

Biological Activity

2-Tert-butyl-1-(1H-imidazol-1-yl)-4-methylpentan-1-one, identified by its CAS number 110577-47-4, is a compound with significant potential in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 222.33 g/mol. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical properties of this compound are essential for understanding its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.33 g/mol |

| Density | 0.97 g/cm³ |

| Boiling Point | 314.1 °C |

| Flash Point | 143.7 °C |

| Refractive Index | 1.504 |

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The imidazole ring is known for its role in binding to biological receptors, potentially influencing signaling pathways related to inflammation and pain.

Target Receptors

Research indicates that compounds containing imidazole moieties can interact with several G-protein-coupled receptors (GPCRs) and ion channels, including sodium channels, which are crucial in pain modulation and inflammatory responses .

Analgesic Properties

A notable study demonstrated that derivatives of imidazole compounds exhibit analgesic properties by blocking sodium channels involved in pain transmission . This suggests that this compound may have similar effects, warranting further investigation into its potential as a pain reliever.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Imidazole derivatives have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases . The specific mechanisms by which this compound exerts anti-inflammatory effects remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole-containing compounds:

- Pain Management : A study highlighted the efficacy of imidazole derivatives in reducing neuropathic pain through sodium channel blockade . This provides a promising avenue for the application of this compound in pain management therapies.

- Inflammation Models : In vitro studies on related compounds have indicated significant reductions in pro-inflammatory cytokines when exposed to imidazole derivatives, suggesting a similar effect could be expected from this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.